1-(2-Bromophenyl)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)ethylamine and related compounds involves several chemical reactions, including enantioselective enzymatic acylation and reactions with nucleophilic reagents. For example, an efficient biocatalytic process has been developed for the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation, yielding high-purity enantiomers (Gill et al., 2007). Furthermore, reactions of 2-bromo-1-phenyl and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with various nucleophilic reagents have been explored, demonstrating the compound's versatility in synthetic chemistry (Potkin et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)ethylamine and its derivatives has been elucidated through techniques such as X-ray diffraction (XRD). For instance, studies have reported on the crystal and molecular structures of related bromophenyl compounds, providing insights into their three-dimensional arrangements and confirming the stereogenic carbon atom's impact on molecular torsion and packing (Stam et al., 1979).
Chemical Reactions and Properties
1-(2-Bromophenyl)ethylamine undergoes various chemical reactions, including base-pairing configurations with purines and pyrimidines in solid-state, demonstrating its reactivity and the potential for forming hydrogen-bonded complexes (Mazza et al., 1969). Moreover, its interaction with nucleophilic reagents leads to prototropic allylic rearrangement and the formation of new chemical structures, highlighting its chemical versatility.
Scientific Research Applications
Allin et al. (2005) describe the use of 2-(2-Bromophenyl)ethyl groups as building blocks for the synthesis of tri- and tetra-cyclic heterocycles, potentially applicable on solid phase resins (Allin et al., 2005).
Mccoubrey (1959) found that 1-phenylethylamines with alkyloxy substituents can enhance anti-monoamine oxidase activity, which may reduce the prolongation of barbiturate narcosis in mice due to reserpine (Mccoubrey, 1959).
Yardley et al. (1990) discovered that 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives show potential as antidepressants, with venlafaxine demonstrating significant neurotransmitter uptake inhibition (Yardley et al., 1990).
Kawakami and Aimoto (2003) utilized a photoremovable auxiliary based on this compound in peptide synthesis via native chemical ligation, facilitating the creation of complex polypeptides (Kawakami & Aimoto, 2003).
Chapman et al. (1973) identified 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines as potentially pharmaceutically active compounds due to their unique synthesis methods and pharmacological properties (Chapman et al., 1973).
Sakai et al. (1993) demonstrated the high-resolution efficiency in the optical resolution of 1-(3-methoxyphenyl)ethylamine with enantiomerically pure mandelic acid, leading to the synthesis of new phenyl carbamate drugs (Sakai et al., 1993).
Malinowska et al. (1993) found that 2-TFMPH and 2-BPH, derivatives of this compound, are potent H1 agonists with a long-lasting vasodepressor effect not mediated via histamine receptors at high doses (Malinowska et al., 1993).
Gill, Das, and Patel (2007) reported an efficient biocatalytic process to resolve 1-(3′-bromophenyl)ethylamine into enantiomers with high yield and enantioselectivity (Gill et al., 2007).
Pallavicini et al. (2003) achieved maximum efficiency in obtaining 1-phenyl-2-(p-tolyl)ethylamine for industrial-scale resolution of chrysanthemic acids by precipitating it from a diastereomeric salt mixture (Pallavicini et al., 2003).
Safety And Hazards
Future Directions
The future directions of 1-(2-Bromophenyl)ethylamine research could involve further exploration of its synthesis and potential applications. For example, it could be used in the synthesis of new compounds with potential antimicrobial and antiproliferative properties . Additionally, further studies could explore its potential as a pharmaceutical intermediate .
properties
IUPAC Name |
1-(2-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396933 | |
Record name | 1-(2-Bromophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)ethylamine | |
CAS RN |
113899-55-1 | |
Record name | 1-(2-Bromophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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